Physicochemical Properties and Molecular Structure of Phenol, 4-chloro-2-(1-methylpropyl)-
Physicochemical Properties and Molecular Structure of Phenol, 4-chloro-2-(1-methylpropyl)-
A Technical Guide to Alkyl-Halophenol Design, Evaluation, and Mechanistic Profiling
Executive Summary
Phenol, 4-chloro-2-(1-methylpropyl)- (CAS 52184-12-0)[1], commonly known as 4-chloro-2-sec-butylphenol, is a highly specialized halogenated alkylphenol[2]. This compound represents a critical structural motif in the design of agricultural biocides, industrial preservatives, and pharmaceutical intermediates. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecule's physicochemical profile, explain the causality behind its structural efficacy, and provide self-validating experimental workflows for its laboratory evaluation.
Molecular Architecture and Conformational Dynamics
The molecular structure of 4-chloro-2-(1-methylpropyl)phenol dictates its chemical behavior, environmental fate, and biological efficacy. The strategic placement of functional groups on the phenolic core creates a highly tuned lipophilic protonophore.
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Steric Shielding via the sec-Butyl Group: The sec-butyl group at the ortho position (C2) introduces significant steric bulk adjacent to the hydroxyl moiety. This steric hindrance restricts the rotational freedom of the hydroxyl group and physically shields it, modulating its ability to act as a hydrogen bond donor to aqueous solvents. Causality: This shielding effect drastically reduces aqueous solubility and drives the molecule's overall lipophilicity (LogP) upward, optimizing it for lipid bilayer permeation.
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Electronic Modulation via the Chlorine Atom: The chlorine atom at the para position (C4) exerts a strong electron-withdrawing inductive effect (-I effect). Causality: This stabilizes the phenoxide anion formed upon deprotonation, effectively lowering the pKa of the hydroxyl group compared to an unsubstituted phenol. At physiological pH, this maintains a precise equilibrium between the unionized (membrane-permeable) and ionized (active protonophore) states.
Physicochemical Profiling
Quantitative physicochemical data is essential for predicting the pharmacokinetic and pharmacodynamic behavior of this compound. The following table summarizes its core metrics.
| Property | Value / Description |
| Chemical Name | Phenol, 4-chloro-2-(1-methylpropyl)- |
| CAS Number | 52184-12-0 |
| Molecular Formula | C10H13ClO |
| Molecular Weight | 184.66 g/mol |
| LogP (Estimated) | 3.8 – 4.2 (Highly Lipophilic) |
| pKa (Estimated) | 9.2 – 9.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Topological Polar Surface Area | 20.2 Ų |
Structure-Activity Relationship (SAR) & Mechanistic Insights
The biological activity of alkyl-halophenols is deeply rooted in Quantitative Structure-Activity Relationship (QSAR) principles, a framework famously pioneered by [3],[4].
The antimicrobial efficacy of 4-chloro-2-(1-methylpropyl)phenol is a direct mathematical function of its partition coefficient (LogP) and electronic parameters (Hammett constants). The sec-butyl group drives the LogP into the optimal range (~4.0) for partitioning into the phospholipid bilayers of bacterial cell membranes. Once intercalated within the hydrophobic core of the membrane, the compound disrupts lipid packing. The slightly acidic phenolic hydroxyl group acts as a protonophore, shuttling protons across the membrane and collapsing the proton motive force (PMF). This dual-action mechanism culminates in rapid protein denaturation and bacterial cell death.
Caption: Mechanism of action for 4-chloro-2-(1-methylpropyl)phenol leading to bacterial cell death.
Experimental Workflows and Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining not just how to perform the assay, but why specific parameters are chosen.
Protocol 1: Determination of Lipophilicity (LogP) via RP-HPLC
To accurately quantify the lipophilicity of 4-chloro-2-(1-methylpropyl)phenol, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed, strictly adhering to [5],[6].
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Expertise & Causality: The traditional shake-flask method is highly prone to emulsion formation when testing highly lipophilic alkylphenols. RP-HPLC overcomes this by utilizing a C18 stationary phase that mimics the hydrophobic environment of biological membranes.
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Self-Validation: The system validates itself through a calibration curve constructed from at least six reference compounds with known LogP values, ensuring the accuracy of the final interpolation.
Step-by-Step Methodology:
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Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (75:25 v/v). Degas thoroughly. (Reasoning: Isocratic elution prevents baseline drift and ensures highly reproducible retention times).
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System Calibration: Inject a mixture of reference compounds (e.g., phenol, chlorobenzene, toluene) alongside an unretained marker (thiourea) to determine the column dead time ( t0 ). Calculate the capacity factor ( k′ ) for each reference: k′=(tr−t0)/t0 .
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Sample Injection: Inject 10 µL of the 4-chloro-2-(1-methylpropyl)phenol solution. Record the retention time ( tr ) in duplicate.
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Data Interpolation: Calculate the k′ for the test compound and interpolate its LogP from the linear regression plot of logk′ versus the known LogP of the reference compounds.
Caption: Step-by-step RP-HPLC workflow for determining the LogP of lipophilic phenols (OECD TG 117).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
To evaluate the biocidal efficacy of the compound, a broth microdilution assay is conducted in accordance with [7],[8].
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Expertise & Causality: Cation-adjusted Mueller-Hinton broth (CAMHB) is strictly mandated. Physiological concentrations of calcium and magnesium stabilize bacterial membranes; using unadjusted broth would yield artificially low MIC values, compromising the trustworthiness of the data.
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Self-Validation: The inclusion of a standardized quality control strain (e.g., Staphylococcus aureus ATCC 29213) validates the assay's integrity and the broth's cation concentration.
Step-by-Step Methodology:
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Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.
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Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 4-chloro-2-(1-methylpropyl)phenol in CAMHB, spanning a concentration range of 0.5 to 256 µg/mL.
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Inoculation & Incubation: Add exactly 50 µL of the diluted inoculum to each well (final volume 100 µL per well). Incubate the plate aerobically at 35±2°C for 16–20 hours.
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Endpoint Determination: Visually inspect the wells. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).
References
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Title: QSAR: Hansch Analysis and Related Approaches Source: ResearchGate URL: [Link]
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Title: OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method Source: Analytice URL: [Link]
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Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
Sources
- 1. Phenol, 4-chloro-2-(1-methylpropyl)- | 52184-12-0 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. clsi.org [clsi.org]
